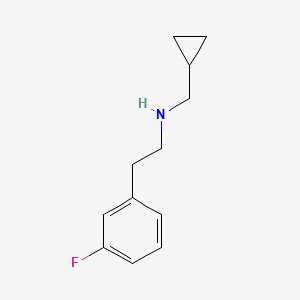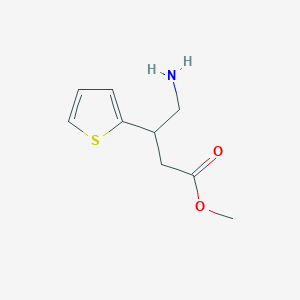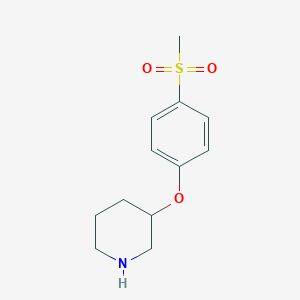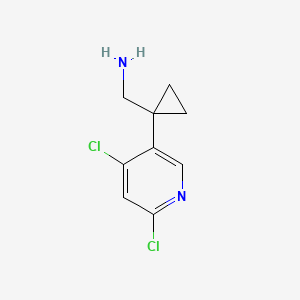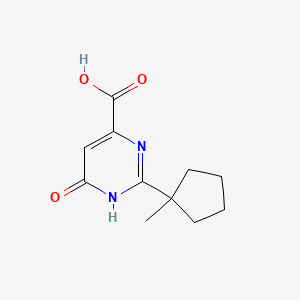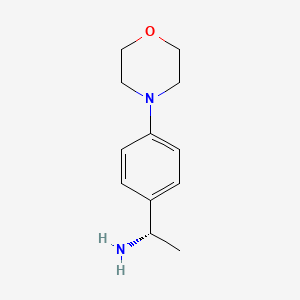
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Tert-butyl)-1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid: is a chemical compound with the following structural formula:
Structure: CH3−C(O)−C(O)−NH−C(CH3)3
It contains a pyrazole ring, a tert-butyl group, and a carboxylic acid functional group. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of tert-butyl hydrazine with an appropriate α-keto acid (such as pyruvic acid or acetoacetic acid). The reaction proceeds via nucleophilic addition and subsequent cyclization to form the pyrazole ring.
Reaction Conditions: The reaction typically occurs under acidic conditions, and the tert-butyl group provides steric hindrance, affecting regioselectivity. Precise reaction conditions may vary depending on the specific starting materials and desired purity.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The carbonyl groups in the compound can undergo oxidation reactions.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Hydrolysis: The carboxylic acid group is susceptible to hydrolysis.
Acids: Used for condensation reactions.
Oxidizing agents: For oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These may include derivatives of the pyrazole ring or modified carboxylic acids.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.
Biochemical Studies: It serves as a building block for designing enzyme inhibitors or ligands.
Materials Science: Investigated for its role in polymer chemistry and materials modification.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. It may involve interactions with enzymes, receptors, or cellular pathways.
Comparación Con Compuestos Similares
While this compound is unique due to its tert-butyl-substituted pyrazole ring, similar compounds include:
Pyrazole-4-carboxylic acid: Lacks the tert-butyl group.
Pyruvic acid: Similar keto functionality but lacks the pyrazole ring.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-(3-tert-butyl-1-methylpyrazol-4-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)8-6(5-12(4)11-8)7(13)9(14)15/h5H,1-4H3,(H,14,15) |
Clave InChI |
CPZPABYTRCJABS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C=C1C(=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



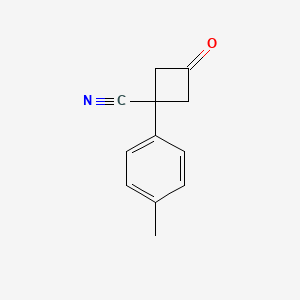
![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)
